Cas no 2307777-17-7 (Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride)

Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2307777-17-7
- starbld0036485
- (1R,2R)-2-Amino-1-methylcyclobutan-1-ol;hydrochloride
- (1R,2R)-2-Amino-1-methylcyclobutan-1-ol hydrochloride
- AT11409
- EN300-262389
- 1909286-97-0
- RAC-(1R,2R)-2-AMINO-1-METHYLCYCLOBUTAN-1-OL HYDROCHLORIDE
- Rel-(1R,2R)-2-amino-1-methylcyclobutan-1-ol hydrochloride
- Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride
-
- インチ: 1S/C5H11NO.ClH/c1-5(7)3-2-4(5)6;/h4,7H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1
- InChIKey: KMFAFIGXWGOROW-TYSVMGFPSA-N
- ほほえんだ: Cl.O[C@]1(C)CC[C@H]1N
計算された属性
- せいみつぶんしりょう: 137.0607417g/mol
- どういたいしつりょう: 137.0607417g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 84.1
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-262389-1.0g |
rac-(1R,2R)-2-amino-1-methylcyclobutan-1-ol hydrochloride |
2307777-17-7 | 95% | 1.0g |
$2068.0 | 2024-06-18 | |
Enamine | EN300-262389-0.5g |
rac-(1R,2R)-2-amino-1-methylcyclobutan-1-ol hydrochloride |
2307777-17-7 | 95% | 0.5g |
$1613.0 | 2024-06-18 | |
Enamine | EN300-262389-0.25g |
rac-(1R,2R)-2-amino-1-methylcyclobutan-1-ol hydrochloride |
2307777-17-7 | 95% | 0.25g |
$1023.0 | 2024-06-18 | |
Enamine | EN300-262389-10.0g |
rac-(1R,2R)-2-amino-1-methylcyclobutan-1-ol hydrochloride |
2307777-17-7 | 95% | 10.0g |
$8889.0 | 2024-06-18 | |
Enamine | EN300-262389-0.1g |
rac-(1R,2R)-2-amino-1-methylcyclobutan-1-ol hydrochloride |
2307777-17-7 | 95% | 0.1g |
$717.0 | 2024-06-18 | |
Enamine | EN300-262389-0.05g |
rac-(1R,2R)-2-amino-1-methylcyclobutan-1-ol hydrochloride |
2307777-17-7 | 95% | 0.05g |
$549.0 | 2024-06-18 | |
Enamine | EN300-262389-2.5g |
rac-(1R,2R)-2-amino-1-methylcyclobutan-1-ol hydrochloride |
2307777-17-7 | 95% | 2.5g |
$4052.0 | 2024-06-18 | |
Enamine | EN300-262389-5.0g |
rac-(1R,2R)-2-amino-1-methylcyclobutan-1-ol hydrochloride |
2307777-17-7 | 95% | 5.0g |
$5995.0 | 2024-06-18 |
Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride 関連文献
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochlorideに関する追加情報
Comprehensive Overview of Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride (CAS No. 2307777-17-7)
The compound Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride (CAS No. 2307777-17-7) is a chiral cyclobutane derivative that has garnered significant attention in pharmaceutical and organic chemistry research. Its unique structural features, including the amino and hydroxyl functional groups on a cyclobutane ring, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of small-molecule therapeutics targeting neurological and metabolic disorders.
One of the most frequently searched questions related to this compound is: "What is the synthetic route for Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride?" The synthesis typically involves multi-step organic transformations, starting from readily available precursors. Key steps often include ring-closing reactions to form the cyclobutane core, followed by stereoselective functionalization to introduce the amino and hydroxyl groups. The final product is isolated as the hydrochloride salt to improve stability and solubility, which is crucial for pharmaceutical applications.
In the context of current research trends, Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride is being studied for its potential role in enzyme inhibition and receptor modulation. Its rigid cyclobutane scaffold provides a unique spatial orientation of functional groups, which can enhance binding affinity to biological targets. This aligns with the growing interest in conformationally restricted compounds as tools for probing protein-ligand interactions. The compound's chirality also makes it a subject of interest in asymmetric synthesis and chiral resolution studies.
Another hot topic in searches related to this compound is its physicochemical properties. The hydrochloride salt form of Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL typically exhibits good water solubility, which is advantageous for formulation development. Its melting point, pKa, and logP values are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile. These properties are frequently queried by researchers working on structure-activity relationship (SAR) studies.
The safety profile of Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride is another area of interest. While comprehensive toxicology data may be limited due to its status as a research chemical, standard handling precautions for amino alcohols and hydrochloride salts should be followed. This includes the use of personal protective equipment and proper ventilation. The compound's stability under various conditions (e.g., temperature, pH) is also a common search query among laboratory professionals.
From a commercial perspective, the availability of Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride (CAS No. 2307777-17-7) from chemical suppliers is often discussed in online forums. Researchers frequently inquire about bulk quantities, custom synthesis options, and analytical standards for this compound. The pricing and lead time for procurement are practical considerations that impact research planning in both academic and industrial settings.
In summary, Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride represents an important building block in medicinal chemistry with diverse applications. Its structural complexity and functional group arrangement make it a valuable tool for drug discovery and chemical biology research. As interest grows in cyclobutane-containing pharmaceuticals, this compound is likely to remain a focus of synthetic and pharmacological investigations.
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